(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid
Description
This compound is a complex tricyclic amine derivative featuring a 4,10-diazatricyclo[6.3.0.0²,⁶]undecane core. Key structural elements include:
- Tricyclic framework: A fused bicyclo[6.3.0] system with an additional bridgehead at positions 2 and 6, conferring rigidity and stereochemical complexity.
- Functional groups: A tert-butyloxycarbonyl (Boc) group at position 10. A phenylmethoxycarbonyl (Cbz) group at position 2. A carboxylic acid moiety at position 4. The stereochemistry (1S,2R,6R,8S) further dictates its conformational preferences and reactivity.
Properties
IUPAC Name |
(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c1-22(2,3)31-21(29)24-10-16-9-23(19(26)27)14-25(12-18(23)17(16)11-24)20(28)30-13-15-7-5-4-6-8-15/h4-8,16-18H,9-14H2,1-3H3,(H,26,27)/t16-,17+,18-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMANLUQNKQTXFI-MIVHDCIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3(CN(CC3C2C1)C(=O)OCC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@]3(CN(C[C@@H]3[C@H]2C1)C(=O)OCC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure.
Functional group modifications: Introduction of the phenylmethoxycarbonyl and 2-methylpropan-2-yl groups through esterification or other suitable reactions.
Final adjustments: Ensuring the correct stereochemistry and purity of the compound through purification techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up reactions: Using larger reactors and continuous flow techniques.
Automation: Implementing automated systems for precise control of reaction conditions.
Purification: Employing industrial-scale chromatography or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s tricyclic core and ester/carboxylic acid substituents invite comparisons with other polycyclic amines and bioactive molecules:
Physicochemical and Functional Comparisons
Solubility and Stability :
- The target compound’s carboxylic acid enhances water solubility compared to analogues with neutral or lipophilic substituents (e.g., benzothiazole in ).
- The Boc and Cbz groups may improve stability under basic conditions relative to unprotected amines or labile esters .
Stereochemical Complexity :
- The (1S,2R,6R,8S) configuration imposes distinct conformational constraints compared to the benzo-isochromen derivative in , which adopts chair conformations in its bicyclic rings.
Synthetic Accessibility :
- The tricyclic core likely requires multi-step synthesis involving cyclization and stereoselective protection, contrasting with the spiro compounds in , which are synthesized via Schiff base formation and cycloaddition.
Bioactivity Considerations
- The Cbz and Boc groups are common in prodrugs or enzyme inhibitors, implying possible applications in targeted drug delivery .
Biological Activity
The compound (1S,2R,6R,8S)-10-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-4,10-diazatricyclo[6.3.0.02,6]undecane-6-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28N6O6
- Molecular Weight : 484.51 g/mol
- InChIKey : LKJCPUCVFSJCBB-INIZCTEOSA-N
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines. It appears to induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Effects : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : Investigations have revealed that the compound can reduce inflammation markers in vitro and in vivo, suggesting therapeutic potential for inflammatory diseases.
The biological activities of the compound are believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Evidence suggests that the compound can halt the progression of the cell cycle in cancer cells, leading to decreased proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.
- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in key metabolic pathways in both cancerous and microbial cells.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | Study A |
| Antimicrobial | Inhibits bacterial growth | Study B |
| Anti-inflammatory | Reduces cytokine levels | Study C |
Case Studies
-
Anticancer Study
- In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls. These findings suggest its potential as a chemotherapeutic agent.
-
Antimicrobial Evaluation
- A series of tests were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of growth at concentrations as low as 50 µg/mL, indicating its promise as an antibiotic candidate.
-
Anti-inflammatory Research
- In a murine model of arthritis, administration of the compound led to decreased swelling and pain scores compared to controls, highlighting its potential utility in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
